molecular formula C17H15N3 B14946092 1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine CAS No. 230308-39-1

1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B14946092
CAS No.: 230308-39-1
M. Wt: 261.32 g/mol
InChI Key: IBYGZZKGKLQRQF-UHFFFAOYSA-N
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Description

1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system has been reported . This method provides a straightforward approach to constructing the pyrroloquinoline core.

Industrial Production Methods

While detailed industrial production methods for 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial synthesis would likely involve similar cyclization reactions with modifications to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to different pharmacologically active compounds.

    Substitution: Substitution reactions, particularly at the amine group, can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.

Conclusion

1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a compound of significant interest due to its unique structure and diverse potential applications in scientific research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry.

Properties

CAS No.

230308-39-1

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C17H15N3/c18-16-13-8-4-5-9-15(13)19-17-14(16)10-11-20(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19)

InChI Key

IBYGZZKGKLQRQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)C4=CC=CC=C4

Origin of Product

United States

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